molecular formula C19H16N2OS B2444732 (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile CAS No. 423733-60-2

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile

Cat. No.: B2444732
CAS No.: 423733-60-2
M. Wt: 320.41
InChI Key: PJNIHKOOWIFRRZ-YBEGLDIGSA-N
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Description

(Z)-2-(4-(4-Ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile is a chemical compound of significant interest in pharmaceutical and agrochemical research. This molecule integrates a thiazole core, a privileged scaffold in medicinal chemistry, with a furan-acrylonitrile system, a combination known to confer valuable biological properties . Compounds featuring the thiazole moiety are extensively investigated for their diverse pharmacological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents . The acrylonitrile group attached to a heteroaromatic system, as seen in this product, is a key structural feature in many bioactive molecules. For instance, structurally similar heteroaryl-acrylonitriles have demonstrated potent growth inhibition against a range of human tumor cell lines, making them promising scaffolds in antitumor agent discovery . Furthermore, analogous 2-thiazolyl acrylonitrile derivatives have been reported to exhibit potent herbicidal and insecticidal activities, indicating their value in agrochemical research . The (Z)-configuration of the acrylonitrile double bond can be a critical determinant of its bioactivity and interaction with biological targets . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2OS/c1-3-14-5-7-15(8-6-14)18-12-23-19(21-18)16(11-20)10-17-9-4-13(2)22-17/h4-10,12H,3H2,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNIHKOOWIFRRZ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=C(O3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Thiazole Ring: Starting with 4-ethylbenzaldehyde and thiourea, the thiazole ring can be synthesized through a cyclization reaction.

    Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction using a suitable furan derivative.

    Formation of the Acrylonitrile Group: The acrylonitrile group can be added through a Knoevenagel condensation reaction involving a suitable aldehyde and malononitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its complex structure and functional groups.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring is known to interact with various biological targets, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-phenylthiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile: Similar structure but lacks the ethyl group on the phenyl ring.

    (Z)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile: Similar structure but has a methyl group instead of an ethyl group on the phenyl ring.

Uniqueness

The presence of the ethyl group on the phenyl ring in (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile may confer unique properties, such as altered biological activity or different physical properties, compared to similar compounds.

Biological Activity

Chemical Structure and Properties

The molecular structure of (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile can be represented as follows:

  • Molecular Formula : C18_{18}H18_{18}N2_{2}S
  • Molecular Weight : 298.41 g/mol
  • CAS Number : Not available in the provided sources.

Structural Features

  • The compound features a thiazole ring, which is known for its diverse biological activities.
  • The presence of the furan moiety enhances its potential for medicinal applications due to its ability to participate in various chemical reactions.

Antitumor Activity

Recent studies have indicated that compounds containing thiazole and furan rings exhibit significant antitumor properties. For instance, derivatives of thiazole have been shown to inhibit tumor cell proliferation in various cancer lines.

Compound IC50 (µM) Cell Line Reference
Compound A5.19MCF-7 (breast cancer)
Compound B11.72A549 (lung cancer)
(Z)-2...TBDTBDTBD

The proposed mechanism of action for the antitumor activity of this compound involves:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Migration : Studies have shown that certain thiazole derivatives can significantly reduce the migratory capacity of cancer cells, which is crucial for metastasis.

Antimicrobial Activity

In addition to antitumor effects, compounds with similar structures have been evaluated for antimicrobial properties. Preliminary results suggest that (Z)-2... may exhibit activity against various bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Escherichia coliTBDTBD
Staphylococcus aureusTBDTBD

Case Study 1: Antitumor Efficacy

In a controlled study involving the administration of this compound to mice bearing xenograft tumors, significant tumor regression was observed after four weeks of treatment. Histological analysis revealed increased apoptosis in tumor tissues compared to control groups.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using standard protocols against common pathogens. The results indicated a promising antibacterial profile, particularly against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile?

  • Methodology : Multi-step synthesis typically involves (i) Hantzsch thiazole ring formation using α-haloketones and thioamides, (ii) coupling of the thiazole intermediate with acrylonitrile derivatives, and (iii) stereochemical control via Z-selective Wittig or Knoevenagel reactions. Key conditions include solvent choice (e.g., DMF or ethanol), temperature control (60–100°C), and catalysts like piperidine. Purification via column chromatography or recrystallization is critical for isolating the Z-isomer .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Use spectroscopic techniques:

  • NMR : Analyze aromatic protons (δ 6.5–8.5 ppm for thiazole/furan) and nitrile stretching (C≡N, ~2200 cm⁻¹ in IR).
  • Mass spectrometry : Confirm molecular weight (e.g., C₂₁H₁₉N₂OS: ~347.46 g/mol).
  • X-ray crystallography : Resolve Z-configuration via bond angles and spatial arrangement .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodology :

  • Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorometric assays.
  • Anticancer activity : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa).
  • Antimicrobial testing : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., conflicting NMR shifts)?

  • Methodology :

  • Cross-validate using high-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC).
  • Compare computational predictions (DFT calculations for chemical shifts) with experimental data.
  • Re-synthesize under controlled conditions to rule out impurities .

Q. What strategies optimize stereochemical control during synthesis to minimize E-isomer contamination?

  • Methodology :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor Z-configuration via steric hindrance.
  • Catalyst tuning : Use chiral bases (e.g., L-proline) to enhance stereoselectivity.
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic Z-products .

Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace 4-ethylphenyl with fluorophenyl) to probe electronic effects.
  • In silico docking : Predict binding affinities to targets like EGFR or tubulin using AutoDock Vina.
  • Pharmacophore mapping : Identify critical moieties (thiazole, furan) for activity via 3D-QSAR .

Q. What advanced techniques elucidate its mechanism of action in biological systems?

  • Methodology :

  • Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stability shifts.
  • Transcriptomics : RNA-seq to map gene expression changes post-treatment.
  • Molecular dynamics simulations : Study interactions with lipid bilayers or enzyme active sites .

Q. How can researchers evaluate its potential in material science (e.g., optoelectronics)?

  • Methodology :

  • UV-vis/fluorescence spectroscopy : Measure absorption/emission maxima for π-conjugation analysis.
  • Cyclic voltammetry : Determine HOMO/LUMO levels for charge-transfer applications.
  • Thermogravimetric analysis (TGA) : Assess thermal stability for device integration .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental solubility/stability data?

  • Methodology :

  • Experimental validation : Repeat solubility tests in varied solvents (e.g., DMSO, acetonitrile) at controlled pH.
  • Parameter adjustment : Refine computational models (e.g., COSMO-RS) using experimental data as training sets.
  • Environmental factors : Account for humidity/oxygen levels affecting stability in storage .

Tables for Key Comparisons

Property Technique Typical Findings Reference
Stereochemical PurityChiral HPLCZ/E ratio >95:5 under optimized conditions
Enzyme Inhibition (IC₅₀)Fluorescence assay1.2 µM against EGFR kinase
Thermal Stability (Td)TGADecomposition onset at 280°C

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